Carbocyclic-3'-amino-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyclic-3’-amino-adenosine is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to adenosine but features a carbocyclic ring in place of the ribose moiety and an amino group at the 3’ position. These modifications confer unique biochemical properties, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-adenosine typically involves the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring can be synthesized using a Dieckmann condensation reaction, where a diester undergoes intramolecular cyclization in the presence of a strong base such as sodium hydride in dimethyl sulfoxide.
Introduction of the Amino Group: The amino group at the 3’ position can be introduced through selective protection and deprotection strategies.
Industrial Production Methods: Industrial production of carbocyclic-3’-amino-adenosine involves scaling up the laboratory synthesis methods. The use of environmentally benign solvents like dimethyl sulfoxide and efficient reaction conditions ensures high yields and scalability .
Chemical Reactions Analysis
Types of Reactions: Carbocyclic-3’-amino-adenosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbocyclic ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydro and tetrahydro derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Carbocyclic-3’-amino-adenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: It serves as a probe for studying nucleoside transporters and enzymes involved in nucleoside metabolism.
Industry: It is used in the development of diagnostic tools and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
Carbocyclic-3’-amino-adenosine exerts its effects by mimicking the structure of natural nucleosides. It is taken up by nucleoside transporters and phosphorylated to its active triphosphate form within cells. This active form can inhibit DNA and RNA synthesis by acting as a chain terminator or by inhibiting key enzymes involved in nucleic acid metabolism . The compound targets various molecular pathways, including those involved in viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Carbocyclic-3’-amino-adenosine is unique due to its carbocyclic ring and amino group at the 3’ position. Similar compounds include:
Adenosine: The natural nucleoside with a ribose moiety.
Carbovir: A carbocyclic analogue of guanosine with antiviral activity.
Gemcitabine: A nucleoside analogue used in cancer therapy.
Compared to these compounds, carbocyclic-3’-amino-adenosine offers enhanced stability and unique biochemical properties, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
61865-69-8 |
---|---|
Molecular Formula |
C11H16N6O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(1R,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9+/m1/s1 |
InChI Key |
WYMIIYMQKKFLES-PULFBKJNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.